molecular formula C15H12N2O B1355914 6-(Naphthalen-2-yloxy)pyridin-3-amine CAS No. 83414-50-0

6-(Naphthalen-2-yloxy)pyridin-3-amine

Cat. No.: B1355914
CAS No.: 83414-50-0
M. Wt: 236.27 g/mol
InChI Key: QVEMGQSEKKURHQ-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yloxy)pyridin-3-amine is an organic compound with the molecular formula C15H12N2O. It is characterized by the presence of a naphthalene ring attached to a pyridine ring via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 6-(Naphthalen-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxy-pyridine derivatives, while reduction could produce naphthalen-2-yloxy-pyridine amines .

Scientific Research Applications

6-(Naphthalen-2-yloxy)pyridin-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    6-(Phenylthio)pyridin-3-amine: Similar structure but with a phenylthio group instead of a naphthalen-2-yloxy group.

    6-(Benzylthio)pyridin-3-amine: Contains a benzylthio group in place of the naphthalen-2-yloxy group.

    6-(Naphthalen-2-yloxy)pyridine: Lacks the amine group on the pyridine ring.

Uniqueness: 6-(Naphthalen-2-yloxy)pyridin-3-amine is unique due to the presence of both the naphthalen-2-yloxy and pyridin-3-amine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-naphthalen-2-yloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-13-6-8-15(17-10-13)18-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMGQSEKKURHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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